molecular formula C8H15N3O2 B3358144 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione CAS No. 77439-70-4

1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione

Cat. No.: B3358144
CAS No.: 77439-70-4
M. Wt: 185.22 g/mol
InChI Key: HNVWCAIKBBEBPR-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of ethylenediamine with ethyl chloroformate, followed by cyclization to form the piperazine ring. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperazine derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione has shown significant potential as an antimicrobial agent. Recent studies have synthesized various derivatives that exhibit potent activity against Mycobacterium tuberculosis and other pathogens.

Case Study: Anti-mycobacterial Activity
A study evaluated a series of isoindoline derivatives, including those containing the piperazine moiety. The results indicated that compounds with longer alkyl chains and specific piperazine substitutions displayed enhanced minimum inhibitory concentrations (MICs) against M. tuberculosis, with some derivatives achieving MIC values as low as 6.25 μg/mL .

CompoundStructureMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Selectivity Index
4a4-Piperidyl6.2525.550.26
4b5-Piperidyl12.596.877.75
4c5-Piperidyl6.2526.594.25

This table illustrates the structure-activity relationship (SAR) for various piperazine-substituted isoindolines, highlighting the impact of alkyl chain length on antimicrobial efficacy.

Cancer Research

The compound has also been explored for its anticancer properties. Its ability to bind to G-quadruplex (G4) DNA structures makes it a candidate for cancer therapeutics, as G4 stabilization can inhibit cancer cell proliferation.

Case Study: G4 DNA Binding
Research on xanthone-based derivatives functionalized with piperazine groups demonstrated their selective binding to G4 DNA over double-stranded DNA (dsDNA). This selectivity is crucial for developing targeted cancer therapies that minimize off-target effects . The introduction of various functional groups enhanced binding affinities and cytotoxic actions against cancer cells.

Organocatalysis

In addition to its pharmacological applications, this compound has been utilized in organic synthesis as an organocatalyst.

Case Study: Green Chemistry Approach
A study reported the use of this compound in the modification of graphene oxide surfaces, replacing epoxide groups with aminoethyl-piperazine functionalities. This method not only enhances the material's catalytic properties but also adheres to eco-friendly practices in synthetic chemistry .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione can be compared with other similar compounds, such as:

Biological Activity

1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione, a compound belonging to the piperazine family, has garnered attention for its diverse biological activities. This article synthesizes information from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₄N₄O₂. The compound features a piperazine ring substituted with an ethyl group and an aminoethyl group, contributing to its unique biological profile. Its structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

Antimycobacterial Activity

A study highlighted the anti-mycobacterial potential of isoindoline derivatives containing similar piperazine structures. Compounds in this class exhibited significant activity against Mycobacterium tuberculosis and Mycobacterium leprae, with minimum inhibitory concentrations (MICs) reported as low as 6.25 μg/mL . The introduction of secondary amines at specific positions on the isoindoline scaffold enhanced their anti-TB activity while reducing cytotoxicity.

CompoundStructureMIC (μg/mL)Cytotoxicity
4aC₈H₁₄N₄O₂6.25Low
4bC₈H₁₄N₄O₂12.5Moderate
4cC₈H₁₄N₄O₂6.25Low

Acetylcholinesterase Inhibition

Piperazine derivatives have shown promising results as inhibitors of human acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases like Alzheimer's. Virtual screening revealed that certain piperazine compounds bind effectively to the peripheral anionic site and catalytic site of AChE, suggesting potential therapeutic roles in preventing amyloid peptide aggregation .

Antimicrobial Activity

Research on related piperazine compounds indicates broad-spectrum antimicrobial activity. For instance, derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values ranging from 1.7 to 13.2 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests it may modulate neurotransmitter levels, impacting cognitive functions.
  • Antimycobacterial Mechanism : The structural modifications in piperazine derivatives enhance their interaction with bacterial cell walls or metabolic pathways, leading to effective microbial inhibition.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of piperazine derivatives:

  • Antimycobacterial Evaluation : A recent study synthesized various isoindoline-piperazine conjugates and assessed their anti-TB activity, revealing that modifications at the C4/C5 positions significantly influenced efficacy .
  • Neuroprotective Studies : Derivatives were tested for neuroprotective effects in mouse models, showing potential in rescuing immune cells from apoptosis via modulation of PD-1/PD-L1 interactions .
  • Antimicrobial Screening : In vitro studies demonstrated that certain piperazine derivatives exhibited potent antibacterial activity comparable to standard antibiotics like ampicillin .

Properties

IUPAC Name

1-(2-aminoethyl)-4-ethylpiperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-2-10-5-6-11(4-3-9)8(13)7(10)12/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVWCAIKBBEBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501911
Record name 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77439-70-4
Record name 1-(2-Aminoethyl)-4-ethylpiperazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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